molecular formula C17H25NO B2550574 N-(1-Methylbutyl)(phenylcyclopentyl)formamide CAS No. 897311-84-1

N-(1-Methylbutyl)(phenylcyclopentyl)formamide

Cat. No. B2550574
CAS RN: 897311-84-1
M. Wt: 259.393
InChI Key: FWGGODQHDRBACN-UHFFFAOYSA-N
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Description

The compound "N-(1-Methylbutyl)(phenylcyclopentyl)formamide" is not directly mentioned in the provided papers. However, the papers do discuss various formamide derivatives and their synthesis, structure, and properties, which can be relevant to understanding the compound . Formamides are a class of amides in which the acyl group is substituted with a formyl group. They are known for their stability and are used in various applications, including as intermediates in organic synthesis and potential antitumor agents .

Synthesis Analysis

The synthesis of formamide derivatives can involve the use of isocyanates as key intermediates. For example, the reaction of formic acid with isocyanates derived from N-Fmoc alpha-amino acids/peptide acids, catalyzed by DMAP, yields stable formamides . Additionally, the synthesis of N-methylformamide, an active antitumor agent, has been developed with specific isotopic labeling, indicating the importance of formamides in medicinal chemistry . The metabolic disposition of related compounds, such as N-(1-methyl-3,3-diphenylpropyl)formamide, involves the formation of water-soluble metabolites through reactions with glutathione or N-acetylcysteine .

Molecular Structure Analysis

The molecular structure of formamide derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide was determined using X-ray crystallography, revealing intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure . These structural analyses are crucial for understanding the physical and chemical properties of formamide derivatives.

Chemical Reactions Analysis

Formamide derivatives can undergo various chemical reactions. The study of N-(1-methyl-3,3-diphenylpropyl)formamide metabolism in rats showed that its S-linked conjugates can release isocyanate under mild alkali conditions, indicating a potential mechanism for the elimination of isocyanate from thiol conjugates . Additionally, the formation of N-methyl formamide in deep space suggests that formamide derivatives could be involved in peptide bond polymerization in extraterrestrial ices .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives are influenced by their molecular structure. The crystalline formamides obtained from the reaction of formic acid with isocyanates are stable solids, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide provides insights into the intermolecular interactions that contribute to its stability . These properties are essential for the practical applications of formamide derivatives in various fields.

Scientific Research Applications

Catalysis and Synthesis

Gold Nanoparticles in Catalysis : Gold nanoparticles supported on NiO catalyze the one-pot N-formylation of amines with methanol and molecular oxygen to produce formamide, showcasing a method for formamide synthesis with high selectivity. This process highlights the role of metal nanoparticles in facilitating organic transformations, potentially applicable to N-(1-Methylbutyl)(phenylcyclopentyl)formamide synthesis or functionalization (Ishida & Haruta, 2009).

Copper-Catalyzed Amidation and Imidation : Copper catalysis has been employed for the intermolecular amidation and imidation of unactivated alkanes, leading to N-alkyl product formation. Such methodologies could be relevant for modifying or synthesizing derivatives of N-(1-Methylbutyl)(phenylcyclopentyl)formamide, demonstrating the versatility of copper catalysts in organic synthesis (Tran et al., 2014).

Biochemical Applications

Inhibition of Alcohol Dehydrogenase Isoenzymes : Formamides are potent inhibitors of human alcohol dehydrogenase isoenzymes, with specific substituted formamides showing strong inhibition. This suggests potential biochemical or therapeutic applications of formamides, including N-(1-Methylbutyl)(phenylcyclopentyl)formamide, in modulating enzyme activity (Gibbons & Hurley, 2004).

Materials Science

Nanowire Fabrication : In the context of materials science, formamide precursors have been utilized in the synthesis of nanowires, a process that could be explored further using N-(1-Methylbutyl)(phenylcyclopentyl)formamide for the development of novel nanomaterials (He et al., 2005).

Green Chemistry

Green Solvent Synthesis : N-formylmorpholine, a related formamide, has been highlighted for its stability, non-toxicity, and use as a green solvent in the synthesis of organic compounds. This underscores the potential of formamides, including N-(1-Methylbutyl)(phenylcyclopentyl)formamide, in serving as environmentally benign solvents or reagents in chemical synthesis (Ghasemi, 2018).

properties

IUPAC Name

N-pentan-2-yl-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-9-14(2)18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGGODQHDRBACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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